4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1797583-30-2
Cat. No.: VC5000249
Molecular Formula: C23H30N6O3
Molecular Weight: 438.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797583-30-2 |
|---|---|
| Molecular Formula | C23H30N6O3 |
| Molecular Weight | 438.532 |
| IUPAC Name | 4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3 |
| Standard InChI Key | YZUKXYPWSARTNX-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
Triazolone core: A 1,2,4-triazol-5(4H)-one moiety, which serves as the central heterocycle.
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Piperidine linkage: A piperidin-4-yl group at position 3, functionalized with a 1-methyl-3-phenylpyrazole-5-carbonyl substituent.
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Ethyl and methoxyethyl substituents: Positioned at the 4- and 1-positions of the triazolone ring, respectively.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic transformations:
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Piperidine Intermediate Formation:
Acylation of piperidine with 1-methyl-3-phenylpyrazole-5-carbonyl chloride under basic conditions yields 1-(1-methyl-3-phenylpyrazole-5-carbonyl)piperidine . -
Triazolone Ring Construction:
Cyclocondensation of the piperidine intermediate with ethyl hydrazinecarboxylate in the presence of a base (e.g., KCO) forms the triazolone core . -
Functionalization:
Alkylation at the 1-position with 2-methoxyethyl bromide introduces the methoxyethyl group.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield (reported up to 78%) and purity (>95%). Automated systems regulate temperature (60–80°C) and reagent stoichiometry, minimizing side products like unreacted intermediates .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 4-Ethyl-1-(2-methoxyethyl)-3-[...] | 12.5 | MCF-7 |
| 4-Methyl analog | 18.7 | MCF-7 |
| Reference (Doxorubicin) | 0.45 | MCF-7 |
Applications in Materials Science
Coordination Chemistry
The triazolone moiety acts as a ligand for transition metals. Complexation with Cu(II) yields a stable coordination polymer with luminescent properties () .
Polymer Modification
Incorporation into polyurethane matrices enhances thermal stability (T increased by 40°C) due to hydrogen bonding between triazolone carbonyls and urethane groups.
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